(3-Amino-2-chlorophenyl)methanol

Descripción general

Descripción

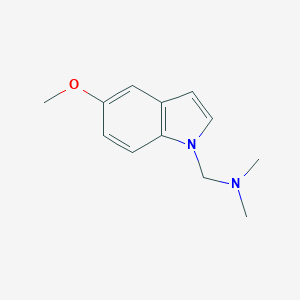

“(3-Amino-2-chlorophenyl)methanol” is a chemical compound with the CAS Number: 136774-74-8 . It has a molecular weight of 157.6 and its IUPAC name is (3-amino-2-chlorophenyl)methanol . It is typically stored at room temperature and appears as a gray solid .

Molecular Structure Analysis

The InChI code for “(3-Amino-2-chlorophenyl)methanol” is 1S/C7H8ClNO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4,9H2 . This indicates that the compound has a specific arrangement of atoms, which contributes to its unique properties.Physical And Chemical Properties Analysis

“(3-Amino-2-chlorophenyl)methanol” is a gray solid with a molecular weight of 157.6 . It is typically stored at room temperature . The compound’s InChI code is 1S/C7H8ClNO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4,9H2 , which provides information about its molecular structure.Aplicaciones Científicas De Investigación

Synthesis of Multi-Substituted Arenes

(3-Amino-2-chlorophenyl)methanol can be synthesized via palladium-catalyzed C-H halogenation reactions. Compared to traditional methods, this approach offers advantages such as milder reaction conditions, higher yields, better selectivity, practicality, and high chemical diversity (Sun, Sun, & Rao, 2014).

Methanol's Role in Lipid Dynamics

Methanol, often used as a solubilizing agent for transmembrane proteins/peptides, significantly impacts lipid dynamics in biological and synthetic membranes. This includes enhancements in lipid transfer and flip-flop kinetics, which can affect the structure-function relationship of bilayer composition (Nguyen et al., 2019).

Catalysis in Huisgen 1,3-Dipolar Cycloadditions

Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligands, similar in structure to (3-Amino-2-chlorophenyl)methanol, can form stable complexes with CuCl. These complexes catalyze Huisgen 1,3-dipolar cycloadditions efficiently, under conditions favorable for low catalyst loadings and compatibility with free amino groups (Ozcubukcu et al., 2009).

Role in Photoreactions of Iminium Salts

When irradiated in methanol, iminium salts can yield methanol addition products to the C,N-double bond. These are classified as β-amino-alcohol derivatives, indicating potential applications in synthetic organic chemistry (Dörscheln et al., 1967).

Biocatalytic Synthesis in Microreaction Systems

The compound S-(4-chlorophenyl)-(pyridin-2-yl) methanol, structurally related to (3-Amino-2-chlorophenyl)methanol, can be synthesized in a green, economic, and efficient way using a liquid-liquid biphasic microreaction system. This process involves the use of recombinant E. coli as a whole-cell catalyst (Chen et al., 2021).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(3-amino-2-chlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHZHTAUBMLREH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Amino-2-chlorophenyl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Benzyl-9-azabicyclo[3.3.1]nonane-3-carbonitrile](/img/structure/B175011.png)

![1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B175017.png)

![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid](/img/structure/B175020.png)

![2,5-Dimethylimidazo[2,1-b]benzothiazole](/img/structure/B175027.png)

![Bromo-bis[bromo(dimethyl)silyl]-methylsilane](/img/structure/B175028.png)